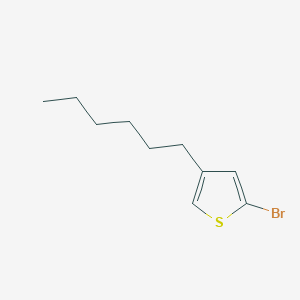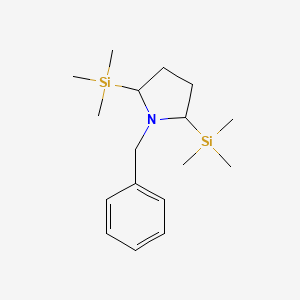
1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine
説明
The compound 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the synthesis, molecular structure, and chemical reactions of similar compounds. For instance, the electropolymerization of 1,4-bis(pyrrol-2-yl)benzene is discussed, which shares the pyrrolidine moiety with the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves various strategies such as Diels-Alder reactions, C-H activation, and electropolymerization. For example, 1,2-bis(trimethylsilyl)benzenes are synthesized through cobalt-catalyzed Diels-Alder cycloaddition and iridium-mediated C-H activation . These methods could potentially be adapted for the synthesis of 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography. For instance, the X-ray crystal structure determination of a series of novel pyrrolidine derivatives provides detailed information on the molecular geometry and conformation . This suggests that similar analytical methods could be employed to determine the molecular structure of 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes electropolymerization and functionalization reactions. The electropolymerization of pyrrole derivatives has been shown to produce conducting polymers with low oxidation potentials . Additionally, functionalized bis(trimethylsilyl)benzenes have been used in Suzuki and Stille coupling reactions, indicating the potential for 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine to participate in similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as thermal stability and solubility, have been studied. For example, novel polyimides derived from aromatic diamine monomers exhibit exceptional thermal stability and solubility in both strong dipolar solvents and common organic solvents . These findings could provide a basis for predicting the properties of 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine, although direct studies on this compound would be necessary for accurate characterization.
科学的研究の応用
Gas-Liquid Chromatography
Bis(trimethylsilyl)acetamide, closely related to 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine, has been utilized in the silylation of lipolysates for gas-liquid chromatography. This process allows direct injection of the pyridine solution containing the sample and silylating agent onto the chromatography column, simplifying the analysis of lipolysis products (Tallent & Kleiman, 1968).
Synthesis of Functionalized Compounds
1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine derivatives have been employed in the generation of reactive cyclic cumulenes and their subsequent trapping reactions with various compounds. This has led to the synthesis of complex cycloadducts, showcasing the compound's versatility in organic synthesis (Liu et al., 1999).
Electropolymerization
Derivatives of 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine have been used in the electropolymerization of specific monomers, leading to the formation of conducting polymers. This application is significant in the field of materials science, particularly in the development of materials with unique electrical properties (Sotzing et al., 1996).
Pharmaceutical Chemistry
In pharmaceutical chemistry, derivatives of 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine have been synthesized and used in various reactions, such as the base-induced dimerization of amino acid N-carboxanhydrides. These reactions are pivotal in the synthesis of complex organic molecules and have potential applications in drug development (Leban & Colson, 1996).
Luminescence Tuning
1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine derivatives have also been explored in the tuning of luminescence in heteroatomic conjugated polymers. This application is crucial in the field of optoelectronics, where the control of luminescent properties is key for the development of new light-emitting devices (Monkman et al., 2002).
特性
IUPAC Name |
(1-benzyl-5-trimethylsilylpyrrolidin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NSi2/c1-19(2,3)16-12-13-17(20(4,5)6)18(16)14-15-10-8-7-9-11-15/h7-11,16-17H,12-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLCADQYZSMFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1CCC(N1CC2=CC=CC=C2)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455958 | |
| Record name | Pyrrolidine, 1-(phenylmethyl)-2,5-bis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine | |
CAS RN |
154344-51-1 | |
| Record name | Pyrrolidine, 1-(phenylmethyl)-2,5-bis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Benzenesulfonyl)methyl]aniline](/img/structure/B1279040.png)
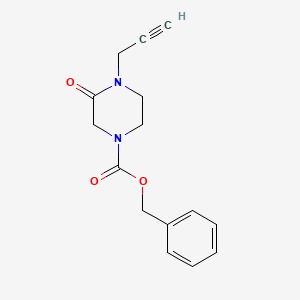
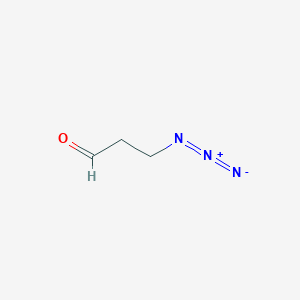
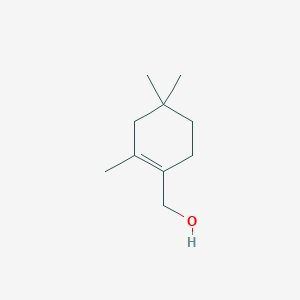
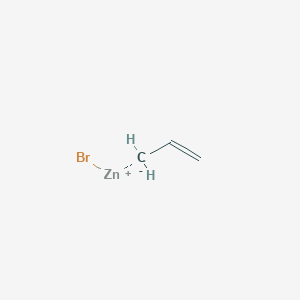
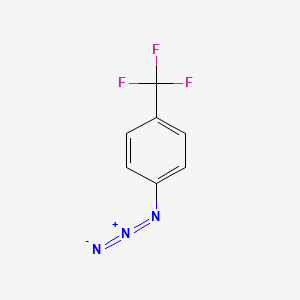
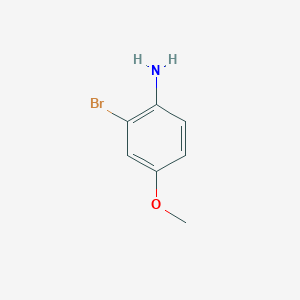
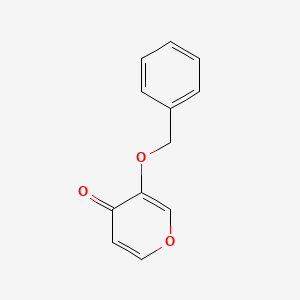
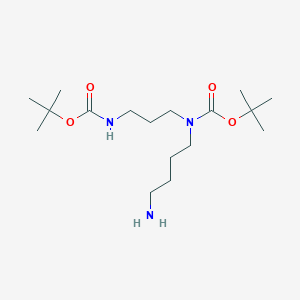
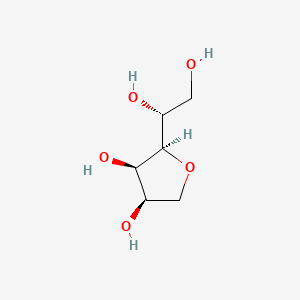
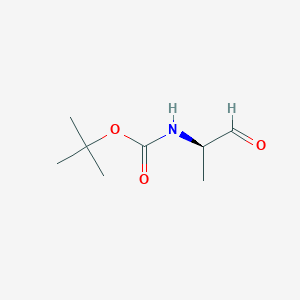
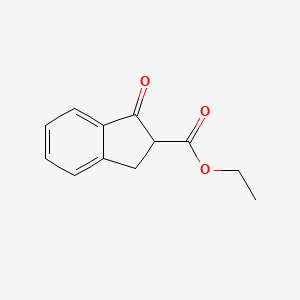
![(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1279074.png)
